Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane
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Overview
Description
Trichloro[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilane group attached to a bicyclic heptane structure with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. Common solvents used in this reaction include dichloromethane or toluene. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as platinum or palladium can also be employed to facilitate the reaction and improve selectivity. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding silane derivatives.
Hydrolysis: In the presence of water or moisture, the trichlorosilane group can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions to facilitate hydrolysis.
Major Products Formed
Silane Derivatives: Formed from nucleophilic substitution reactions.
Silanols: Formed from hydrolysis reactions.
Hydrosilanes: Formed from reduction reactions.
Scientific Research Applications
Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also used in the preparation of silicon-based polymers and materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality. It is also used in the development of silicon-based drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane involves the interaction of the trichlorosilane group with various nucleophiles. The trichlorosilane group is highly reactive and can form strong bonds with nucleophilic atoms such as oxygen, nitrogen, and sulfur. This reactivity is exploited in various chemical transformations and modifications. The bicyclic heptane structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: Similar bicyclic structure but with an ethyl carbonate group instead of a trichlorosilane group.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S): Similar bicyclic structure but with a methylene group instead of a trichlorosilane group.
Uniqueness
Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane is unique due to the presence of the trichlorosilane group, which imparts high reactivity and versatility in chemical reactions. The combination of the bicyclic heptane structure and the trichlorosilane group makes this compound particularly useful in the synthesis of advanced materials and specialty chemicals .
Properties
CAS No. |
61209-27-6 |
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Molecular Formula |
C10H17Cl3Si |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
trichloro-[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]silane |
InChI |
InChI=1S/C10H17Cl3Si/c1-10(2)8-4-3-7(9(10)5-8)6-14(11,12)13/h7-9H,3-6H2,1-2H3 |
InChI Key |
RVEGNFRLEVZWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)C[Si](Cl)(Cl)Cl)C |
Origin of Product |
United States |
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